Lipophilicity Advantage: A 10-Fold Lower LogP Than N-Arylpiperazine Analogs
N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide exhibits a LogP of 0.345, which is significantly lower than that of its N-arylpiperazine analog N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide, which has a predicted LogP of 3.23 [1]. This 10-fold difference in predicted lipophilicity indicates substantially higher aqueous solubility and a distinct biodistribution profile for the target compound. The lower LogP also suggests a reduced propensity for non-specific protein binding and CYP450-mediated metabolism, which are critical considerations in lead optimization [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.345 |
| Comparator Or Baseline | N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide; Predicted LogP = 3.23 |
| Quantified Difference | The comparator is approximately 9.4 times more lipophilic (approximately one order of magnitude difference in LogP units, corresponding to a ~770-fold difference in octanol-water partition coefficient). |
| Conditions | Predicted LogP values; target compound data from Fluorochem experimental measurement; comparator data from PrenDB computational prediction [1]. |
Why This Matters
Lower lipophilicity directly translates to improved aqueous solubility and a reduced risk of off-target binding, making this compound a superior starting point for developing soluble lead candidates.
- [1] PrenDB Database. LogP prediction for N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopentanecarboxamide (LogP: 3.23). University of Marburg. Accessed 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Review establishing the importance of LogP optimization for ADME properties. View Source
